molecular formula C24H28N4O3 B12703548 Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- CAS No. 109493-41-6

Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)-

Cat. No.: B12703548
CAS No.: 109493-41-6
M. Wt: 420.5 g/mol
InChI Key: LRCNAYQUIAKNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a piperidine ring fused with a pyrido[2,3-d]pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of a substituted pyrimidine derivative with a piperidine derivative under reflux conditions in the presence of a suitable solvent, such as pyridine . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. After the reaction is complete, the product is purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or hydrogen peroxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, such as halides or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, the compound may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By binding to the active site of PARP-1, the compound prevents the enzyme from catalyzing the addition of ADP-ribose units to target proteins, thereby disrupting the DNA repair process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1-((1-butyl-2,4-dioxo-7-methyl-3-phenyl-1,2,3,4-tetrahydropyrido(2,3-d)pyrimidin-6-yl)carbonyl)- is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

CAS No.

109493-41-6

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

1-butyl-7-methyl-3-phenyl-6-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H28N4O3/c1-3-4-15-27-21-20(23(30)28(24(27)31)18-11-7-5-8-12-18)16-19(17(2)25-21)22(29)26-13-9-6-10-14-26/h5,7-8,11-12,16H,3-4,6,9-10,13-15H2,1-2H3

InChI Key

LRCNAYQUIAKNAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=NC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)C(=O)N4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.